1,6-Naphthyridine-2-carboxylic acid

Kinase inhibition Medicinal chemistry ATP-competitive inhibitors

Researchers and procurement managers face synthetic failure and loss of bioactivity when substituting the critical 1,6-naphthyridine core with quinoline or other regioisomers. This compound solves the selectivity issue.

  • Target Application: Key intermediate for ATP-competitive kinase inhibitors (Akt, DYRK1A/B, JAK, SYK).
  • Regiochemical Purity: Specific 1,6-nitrogen positioning ensures correct hinge-region H-bonding and metal chelation.
  • Supply Chain: Available for immediate shipment; directly precursor to tetrahydro derivatives.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 197507-59-8
Cat. No. B174252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-2-carboxylic acid
CAS197507-59-8
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NC=C2)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13)
InChIKeyOZZMWXQJCJUCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Naphthyridine-2-carboxylic Acid for Kinase Inhibitor Research


1,6-Naphthyridine-2-carboxylic acid (CAS 197507-59-8) is a heteroaromatic building block comprising a fused bicyclic 1,6-naphthyridine core with a carboxylic acid group at the 2-position. It is widely employed as a key intermediate in the synthesis of pharmaceutical agents, particularly ATP-competitive kinase inhibitors, owing to the naphthyridine scaffold‘s enhanced binding affinity and selectivity profiles relative to simpler quinoline analogs . The compound’s predicted physicochemical properties include a molecular weight of 174.16 g/mol, a melting point of approximately 290°C, and a predicted pKa of 3.77 ± 0.30 [1].

Scaffold 1,6-naphthyridine core for ATP-competitive kinase inhibitor construction
Workflow Precursor for regiochemistry-defined inhibitor libraries (Akt, JAK, SYK)
Diversification Direct hydrogenation to saturated tetrahydro building blocks

Why 1,6-Naphthyridine-2-carboxylic Acid Cannot Be Replaced


Substituting 1,6-naphthyridine-2-carboxylic acid with a generic quinoline-2-carboxylic acid or a regioisomeric naphthyridine carboxylic acid (e.g., 1,5-, 1,7-, or 1,8-naphthyridine-2-carboxylic acid) introduces substantial risk of synthetic failure or reduced biological activity. The 1,6-naphthyridine core exhibits improved binding affinity and selectivity profiles for kinase ATP-binding pockets compared to quinoline analogs . Furthermore, the specific 1,6-regiochemistry dictates the electronic distribution and hydrogen-bonding pattern of the scaffold, which is critical for the activity of downstream kinase inhibitors targeting Akt, DYRK1A/B, JAK, and SYK [1][2][3]. A change in nitrogen positioning (e.g., to 1,8-naphthyridine) can alter metal-chelation properties and disrupt key interactions with the kinase hinge region, leading to a loss of potency and isoform selectivity [4].

Regiochemistry shift
1,5-, 1,7- or 1,8-naphthyridine isomers alter electronic distribution and hinge-region interactions, changing kinase target profile.
Scaffold downgrade
Quinoline-2-carboxylic acid lacks the second nitrogen, reducing hydrogen-bonding capacity and binding affinity in kinase pockets.
Synthetic pathway incompatibility
1,5- or 1,8-isomers may not undergo the same catalytic hydrogenation to saturated intermediates, limiting library diversification.

Comparative Evidence: 1,6-Naphthyridine-2-carboxylic Acid vs. Alternatives


Improved Kinase Affinity vs. Quinoline Core

The 1,6-naphthyridine core offers improved binding affinity for kinase ATP-binding pockets compared to simpler quinoline analogs. This is a class-level inference based on the enhanced hydrogen-bonding capacity of the additional nitrogen atom . While direct IC50 comparisons for the parent acid are not available, the scaffold advantage is documented in patent literature for substituted naphthyridine kinase inhibitors, which exhibit increased cellular potency relative to corresponding quinolines [1].

Affinity vs. quinoline
Class-level inference
Improved binding affinity and selectivity profiles reported for naphthyridine scaffold over quinoline analogs.
Scaffold advantage supports kinase inhibitor design.
No direct IC50 for parent acid; patent literature class comparison.
Kinase inhibition Medicinal chemistry ATP-competitive inhibitors

Akt Inhibitor Selectivity: 1,6- vs. 1,8-Naphthyridine

Patents from Merck & Co., Inc. explicitly disclose substituted 1,6-naphthyridine compounds as potent and selective inhibitors of Akt kinase isoforms (Akt1, Akt2, Akt3) [1]. The 1,6-regioisomer is specifically claimed for its ability to achieve isoform selectivity. In contrast, the 1,8-naphthyridine scaffold, while also used as a kinase inhibitor core, often targets different kinases (e.g., DYRK1A/B) and exhibits a distinct selectivity profile [2]. The choice of 1,6- vs. 1,8-naphthyridine is therefore dictated by the desired target profile.

Akt vs. DYRK target
Head-to-head
1,6-isomer derivatives: Akt1/2/3 selective. 1,8-isomer derivatives: DYRK1A/B targeting.
Regiochemistry determines kinase target profile.
Merck patent explicit claim; isoform selectivity context.
Akt kinase inhibitors Cancer therapeutics Scaffold hopping

Hydrogenation to Saturated Building Blocks

1,6-Naphthyridine-2-carboxylic acid serves as a direct precursor to 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid via catalytic hydrogenation, a transformation documented in patent literature [1]. This saturated derivative is a valuable intermediate for further functionalization (e.g., Boc protection, amide coupling) to generate diverse kinase inhibitor libraries. The corresponding 1,5- and 1,8-naphthyridine-2-carboxylic acids are less commonly employed for this specific hydrogenation pathway due to differences in ring stability and reduction selectivity [2].

Hydrogenation route
Class-level inference
Direct catalytic hydrogenation to 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid.
Validated entry to saturated building blocks.
Patent CN107325052A; less common for 1,5/1,8 isomers.
Synthetic methodology Hydrogenation Building block diversification

Physicochemical Properties vs. 1,5-Naphthyridine Isomer

Predicted physicochemical data indicate subtle but potentially meaningful differences between naphthyridine regioisomers. 1,6-Naphthyridine-2-carboxylic acid exhibits a consensus Log P (octanol-water partition coefficient) of approximately 0.71 , whereas 1,5-naphthyridine-2-carboxylic acid has a predicted boiling point of 366.8±27.0 °C (compared to 385.8±27.0 °C for the 1,6-isomer) . While both compounds share the same molecular weight and formula, variations in nitrogen placement influence polarity, hydrogen-bonding capacity, and chromatographic behavior, which can affect synthetic workup and purification [1].

Physchem vs. 1,5-isomer
Cross-study comparable
BP: 385.8±27.0 °C vs. 366.8±27.0 °C (1,5-isomer); Log P ~0.71.
Polarity difference may influence purification.
Predicted values; experimental verification advised.
Physicochemical properties Lipophilicity Solubility

1,6-Naphthyridine-2-carboxylic Acid Applications


Akt Kinase Inhibitor Synthesis

1,6-Naphthyridine-2-carboxylic acid is the foundational building block for synthesizing substituted naphthyridine compounds that act as selective inhibitors of Akt kinase isoforms. These inhibitors are under investigation for the treatment of various cancers [1]. The 1,6-regiochemistry is explicitly claimed in patents for achieving isoform selectivity.

Saturated Naphthyridine Building Block Preparation

The compound serves as a direct starting material for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid and its amine derivatives. This saturated scaffold is a versatile intermediate for generating focused libraries of kinase inhibitors and other bioactive molecules [2].

JAK Kinase Inhibitor Development

Patents disclose the use of 1,6-naphthyridine-2-carboxylic acid as a precursor in the synthesis of naphthyridine-based JAK kinase inhibitors, which are being developed for the treatment of inflammatory bowel diseases such as ulcerative colitis [3].

SYK Kinase Inhibitor Synthesis

The 1,6-naphthyridine scaffold is a key intermediate in the preparation of substituted [1,6]-naphthyridines that inhibit SYK kinase, a target implicated in autoimmune and inflammatory disorders [4].

Application
Selection Property
Validation Focus
Akt isoform inhibitor research
1,6-regiochemistry for kinase target profile
Akt1/2/3 inhibition assay endpoints
Saturated building block diversification
Hydrogenation to tetrahydro scaffold
Reduction selectivity and intermediate purity
JAK inhibitor candidate synthesis
Naphthyridine core for hinge binding
JAK family isoform selectivity screening
SYK kinase inhibitor development
Substitution-tolerant scaffold for SYK
SYK inhibition in autoimmune disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Naphthyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.